![molecular formula C17H13ClO3 B14138420 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione CAS No. 89131-23-7](/img/structure/B14138420.png)
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a chlorine atom and an isopropoxy group attached to the anthracene-1,4-dione core, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione typically involves the chlorination of 3-hydroxyanthracene-1,4-dione followed by etherification with isopropyl alcohol. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the etherification step may be catalyzed by an acid such as sulfuric acid or a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-1,4-dione derivatives.
科学研究应用
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
2-Chloroanthracene-1,4-dione: Lacks the isopropoxy group, which may affect its reactivity and applications.
3-[(Propan-2-yl)oxy]anthracene-1,4-dione: Lacks the chlorine atom, which may influence its chemical behavior.
Anthracene-1,4-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is unique due to the presence of both the chlorine atom and the isopropoxy group
属性
CAS 编号 |
89131-23-7 |
|---|---|
分子式 |
C17H13ClO3 |
分子量 |
300.7 g/mol |
IUPAC 名称 |
2-chloro-3-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H13ClO3/c1-9(2)21-17-14(18)15(19)12-7-10-5-3-4-6-11(10)8-13(12)16(17)20/h3-9H,1-2H3 |
InChI 键 |
JOSNJMSUSYKOPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
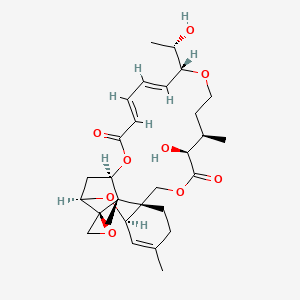
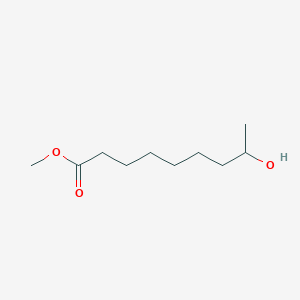
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
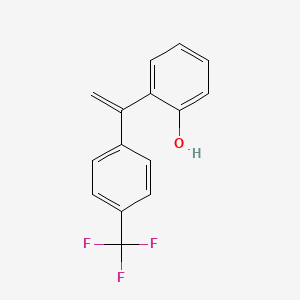
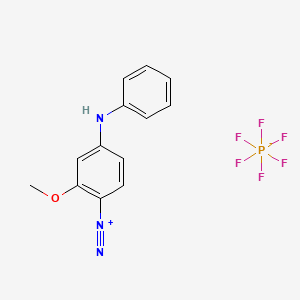
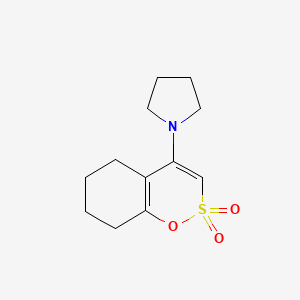

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
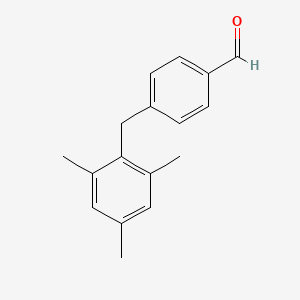
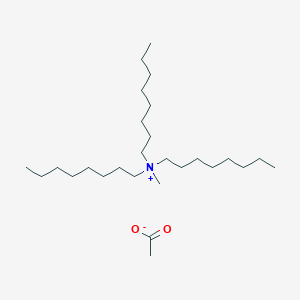
phosphanium bromide](/img/structure/B14138417.png)
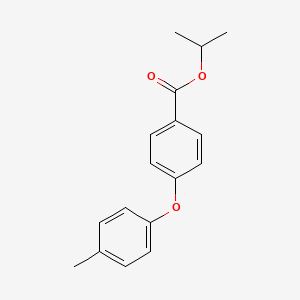
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
